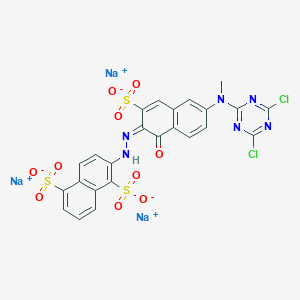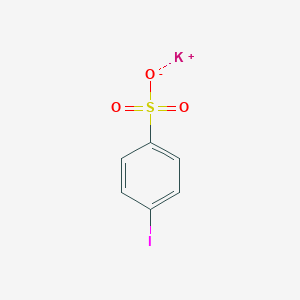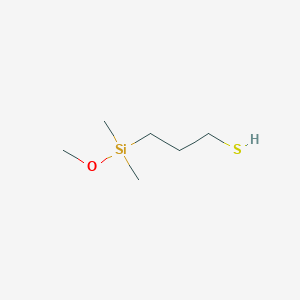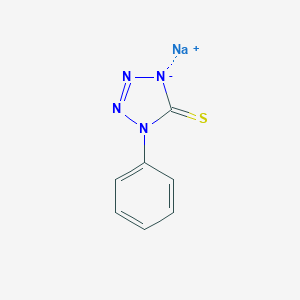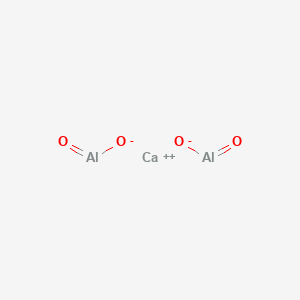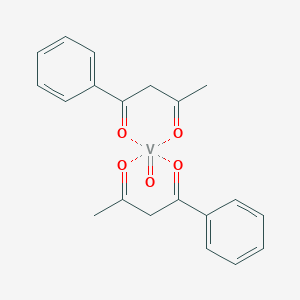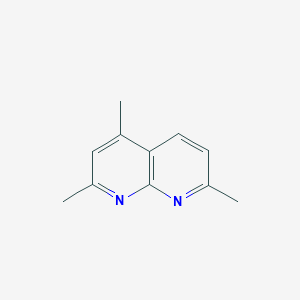
2,4,7-Trimethyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trimethyl-1,8-naphthyridine (TMN) is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties. TMN is a derivative of naphthyridine and is used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2,4,7-Trimethyl-1,8-naphthyridine is complex and not fully understood. However, it is believed that 2,4,7-Trimethyl-1,8-naphthyridine exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, the activation of apoptotic pathways, and the regulation of gene expression. 2,4,7-Trimethyl-1,8-naphthyridine has also been shown to interact with metal ions such as copper and zinc, which may contribute to its antioxidant and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
2,4,7-Trimethyl-1,8-naphthyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,4,7-Trimethyl-1,8-naphthyridine can inhibit ROS production, induce apoptosis in cancer cells, and regulate gene expression. In vivo studies have shown that 2,4,7-Trimethyl-1,8-naphthyridine can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4,7-Trimethyl-1,8-naphthyridine is its versatility. 2,4,7-Trimethyl-1,8-naphthyridine can be used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using 2,4,7-Trimethyl-1,8-naphthyridine in lab experiments. For example, 2,4,7-Trimethyl-1,8-naphthyridine is not water-soluble, which can make it difficult to use in biological assays. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for 2,4,7-Trimethyl-1,8-naphthyridine research. One area of interest is the development of 2,4,7-Trimethyl-1,8-naphthyridine-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the use of 2,4,7-Trimethyl-1,8-naphthyridine as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, 2,4,7-Trimethyl-1,8-naphthyridine is a versatile compound that has gained significant interest in scientific research due to its unique properties. 2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods and has a variety of potential applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. While more research is needed to fully understand the biochemical and physiological effects of 2,4,7-Trimethyl-1,8-naphthyridine, its potential for use in a variety of scientific fields makes it an exciting area of research.
Métodos De Síntesis
2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedländer synthesis. The most common method for synthesizing 2,4,7-Trimethyl-1,8-naphthyridine is the Pinner reaction, which involves the reaction of 2,4,6-trimethylpyridine with phosphorus oxychloride and an alcohol. The Skraup reaction and the Friedländer synthesis are also effective methods for synthesizing 2,4,7-Trimethyl-1,8-naphthyridine, but they require more complex starting materials and conditions.
Aplicaciones Científicas De Investigación
2,4,7-Trimethyl-1,8-naphthyridine has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 2,4,7-Trimethyl-1,8-naphthyridine is as a fluorescent probe for detecting metal ions. 2,4,7-Trimethyl-1,8-naphthyridine has a high affinity for metal ions such as copper and zinc, and it can be used to detect these ions in biological samples. 2,4,7-Trimethyl-1,8-naphthyridine has also been studied for its antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Additionally, 2,4,7-Trimethyl-1,8-naphthyridine has been investigated as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
14757-44-9 |
|---|---|
Nombre del producto |
2,4,7-Trimethyl-1,8-naphthyridine |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2,4,7-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3 |
Clave InChI |
WJJNPDSYYWZSBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC(=N2)C)C |
Sinónimos |
2,4,7-Trimethyl-1,8-naphthyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



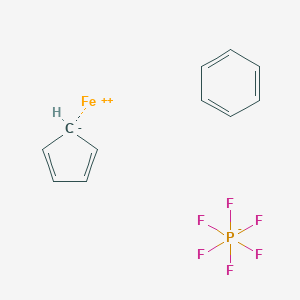
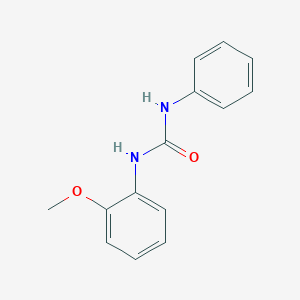
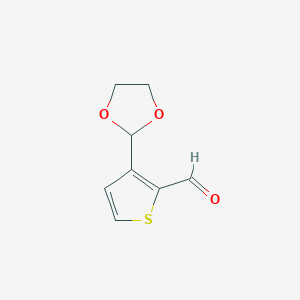
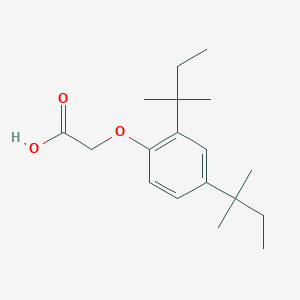
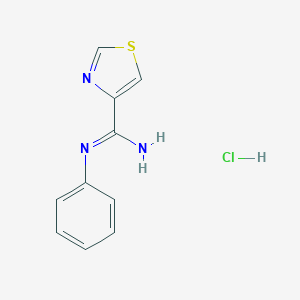
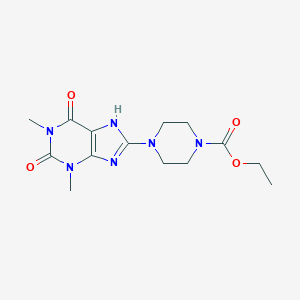
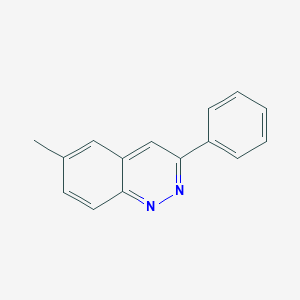
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
